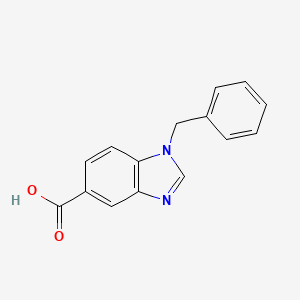

1-Benzyl-1,3-benzodiazole-5-carboxylic acid

Descripción general

Descripción

“1-Benzyl-1,3-benzodiazole-5-carboxylic acid” is an organic compound with the molecular weight of 252.27 . It is also known by its IUPAC name "1-benzyl-1H-benzimidazole-5-carboxylic acid" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Functionalization Reactions

Functionalization reactions involving similar benzodiazole derivatives have been explored for the synthesis of novel compounds. For instance, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine have been studied, yielding compounds with potential for further chemical applications (Yıldırım et al., 2005). These types of reactions can highlight the versatility of benzodiazole derivatives in synthesizing novel molecules with specific functions.

Homologation of Carboxylic Acids

The homologation process, a method to extend the carbon chain of carboxylic acids, is relevant to modifying compounds like 1-Benzyl-1,3-benzodiazole-5-carboxylic acid. A study demonstrated the conversion of carboxylic acids into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole, showcasing a safe alternative to the Arndt–Eistert reaction (Katritzky et al., 2001). Such techniques could be applied to modify and enhance the properties of this compound for specific research applications.

Coordination Compounds and Polymers

Research on coordination compounds and polymers based on carboxylic acids with nitrogen-containing heterocycles, like benzodiazoles, has been reported. These studies explore the synthesis, structures, and properties of such compounds, which could inform the development of materials or sensors utilizing this compound (Xia et al., 2013). The findings suggest potential applications in materials science, highlighting the structural diversity and utility of benzodiazole derivatives.

Supramolecular Chemistry

Benzodiazole derivatives have been utilized in the study of supramolecular architectures through hydrogen bonding and other non-covalent interactions. Such studies contribute to the understanding of molecular recognition and assembly processes, which are fundamental in designing molecular sensors, catalysts, and drug delivery systems (Krawczyk et al., 2005). These insights could be applied to research involving this compound, exploring its potential in forming supramolecular complexes.

Safety and Hazards

The safety information for “1-Benzyl-1,3-benzodiazole-5-carboxylic acid” indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .

Propiedades

IUPAC Name |

1-benzylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFKLENWRJKDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

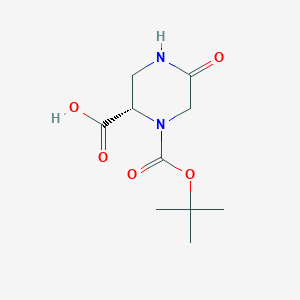

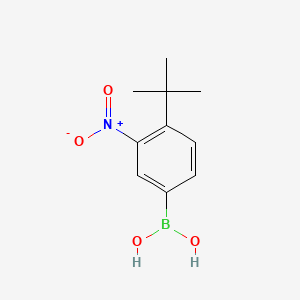

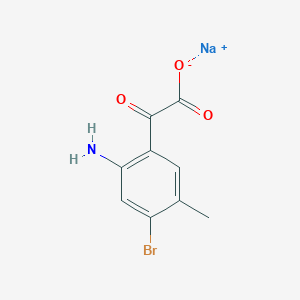

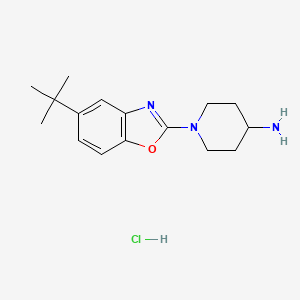

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)

![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)

![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)